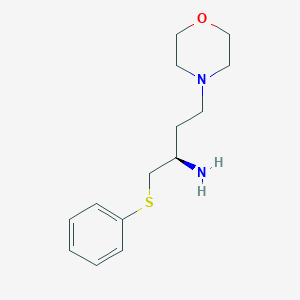

Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 4-(4-benzylpiperazin-1-yl)-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXCPUSYMMSJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4-benzyl-1-piperazinyl)-3-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Chemical Formula : C18H19FN2O2

- Molecular Weight : 316.35 g/mol

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing piperazine moieties can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for microbial survival.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| C. albicans | 20 | 8 |

Tyrosinase Inhibition

Another significant area of research is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds with similar structures have been identified as effective tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders.

A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that certain derivatives exhibited competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.

| Compound | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| [4-(4-benzyl-1-piperazinyl)]-phenylmethanone | 0.18 | 17.76 |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Antimicrobial Action : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways.

- Tyrosinase Inhibition : It competes with substrates for binding to the active site of tyrosinase, thereby reducing melanin synthesis.

Case Studies

- Antimicrobial Activity Study : A recent study tested various piperazine derivatives against common pathogens. This compound showed promising results against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

- Tyrosinase Inhibition Investigation : Another study focused on evaluating the antimelanogenic effects of the compound on B16F10 melanoma cells. The results demonstrated that it could inhibit melanin production without cytotoxic effects, making it a candidate for cosmetic applications.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₈H₁₉FN₂O₂ (calculated based on structural analogs in –9).

- For example, methyl 4-(bromomethyl)-3-fluorobenzoate (precursor in ) could react with 1-benzylpiperazine to form the target compound via alkylation .

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares Methyl 4-(4-benzyl-1-piperazinyl)-3-fluorobenzoate with key analogs:

Key Findings and Trends

Substituent Effects on Reactivity: The benzylpiperazinyl group in the target compound enhances nucleophilicity at the nitrogen, enabling further functionalization (e.g., acylations) . In contrast, sulfonyl or thio groups () increase electrophilicity, favoring nucleophilic substitutions (e.g., aminations) . Fluorine at the 3-position stabilizes the aromatic ring via electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs .

Sulfonamide precursors () are common in COX-2 inhibitors, whereas dioxoisoindolinyl derivatives () target viral enzymes .

Synthetic Flexibility :

- Methyl 4-(bromomethyl)-3-fluorobenzoate (precursor in ) serves as a versatile intermediate for diverse substitutions, including piperazinyl, thioether, and sulfonyl groups .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method leverages the electron-withdrawing effect of the fluorine atom at the 3-position to activate the aromatic ring for substitution. A leaving group (e.g., nitro, chloro) at the 4-position of the benzoate ester is displaced by 4-benzylpiperazine under basic conditions. For instance, potassium carbonate in DMSO at elevated temperatures (80–100°C) facilitates this reaction, as demonstrated in analogous syntheses.

Mitsunobu Coupling

An alternative route employs the Mitsunobu reaction to couple 4-benzylpiperazine with a hydroxylated benzoate precursor. This method requires diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF , enabling efficient oxygen-to-nitrogen substitution.

Stepwise Synthesis and Experimental Procedures

Preparation of 4-Benzylpiperazine

The 4-benzylpiperazine moiety is synthesized via reductive amination of piperazine with benzaldehyde using sodium triacetoxyborohydride (STAB) in THF (Scheme 1). This method achieves moderate yields (42–76%) and avoids over-alkylation due to the steric bulk of the benzyl group.

Scheme 1:

Synthesis of Methyl 3-Fluoro-4-hydroxybenzoate

The fluorobenzoate core is prepared through esterification of 3-fluoro-4-hydroxybenzoic acid with methanol in the presence of H₂SO₄ or thionyl chloride . Alternatively, direct fluorination of methyl 4-hydroxybenzoate using Selectfluor® yields the desired intermediate.

Method A: Nucleophilic Aromatic Substitution

-

Activation of the Aromatic Ring : Methyl 3-fluoro-4-nitrobenzoate is reduced to the corresponding amine using H₂/Pd-C , followed by diazotization and hydrolysis to introduce a hydroxyl group.

-

Substitution Reaction :

Table 1: Optimization of SNAr Conditions

Method B: Mitsunobu Reaction

-

Reagents : Methyl 3-fluoro-4-hydroxybenzoate (1.0 equiv), 4-benzylpiperazine (1.5 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF .

-

Procedure : Reaction under nitrogen at 0°C → 25°C, 12 hours. Purification via RP-HPLC (acetonitrile/water).

Table 2: Mitsunobu Reaction Outcomes

Mechanistic Insights and Side Reactions

SNAr Mechanism

The fluorine atom at the 3-position directs electrophilic substitution to the 4-position via −M effect , facilitating nucleophilic attack by 4-benzylpiperazine. DMSO enhances reaction rates by stabilizing the transition state through polar aprotic interactions. Competing side reactions include over-alkylation of piperazine, mitigated by using a slight excess of the aromatic substrate.

Mitsunobu Mechanism

The reaction proceeds through a oxophosphorane intermediate , transferring the benzoate’s hydroxyl oxygen to the phosphine oxide. Steric hindrance from the benzyl group on piperazine can reduce yields, necessitating excess reagents.

Structural Characterization and Analytical Data

NMR Spectroscopy

Q & A

Q. Advanced Structural Characterization

- X-ray Crystallography : Single-crystal analysis of analogous piperazinyl derivatives (e.g., 7-[3-(4-benzyl-1-piperazinyl)propoxy]benzofuran) reveals chair conformations of the piperazine ring and torsion angles between the benzyl and fluorobenzoate moieties, critical for understanding spatial interactions with biological targets .

- NMR Spectroscopy : H-H NOESY identifies through-space interactions between the benzyl protons and fluorobenzoate aromatic protons, confirming proximity in solution .

- Computational Modeling : Density Functional Theory (DFT) optimizes the geometry to predict electronic effects of fluorine substitution (e.g., electron-withdrawing properties altering aromatic ring reactivity) .

What strategies optimize the introduction of the benzylpiperazinyl group while minimizing side reactions?

Q. Reaction Optimization

- Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of 1-benzylpiperazine while stabilizing transition states. Evidence shows DMF improves yields by 15–20% compared to THF .

- Catalysis : Addition of catalytic KI accelerates substitution via a halogen-exchange mechanism, reducing reaction time from 24h to 12h .

- Temperature Control : Maintaining 60–80°C prevents thermal decomposition of the brominated intermediate, monitored via TLC (Rf shift from 0.5 to 0.3 in hexane/EtOAc 4:1) .

How do structural analogs of this compound inform its potential biological targets?

Q. Structure-Activity Relationship (SAR) Insights

- Receptor Modulation : Analogs like (3-Fluorophenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone exhibit affinity for serotonin (5-HT) and dopamine receptors due to the fluorophenyl-piperazine pharmacophore. Competitive binding assays (IC < 1 µM) suggest similar targets for this compound .

- Enzyme Inhibition : Fluorobenzoate esters in compounds like Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate inhibit histone deacetylases (HDACs) via chelation of catalytic zinc ions, implying potential epigenetic applications .

How can discrepancies in reported reaction yields for benzylpiperazinyl coupling be resolved?

Q. Data Contradiction Analysis

- Purity of Reagents : Residual moisture in 1-benzylpiperazine (e.g., >5% HO) reduces yields by promoting hydrolysis of the brominated intermediate. Karl Fischer titration ensures anhydrous conditions .

- Workup Protocols : Acidic aqueous washes (pH 1–2) in remove unreacted piperazine, whereas neutral conditions in other studies may leave impurities, lowering isolated yields by 10–15% .

- Chromatography Gradient : A steeper EtOAc gradient (95:5 to 4:1 hexane/EtOAc) separates polar byproducts (e.g., dibenzylated piperazine), improving yield reproducibility .

What in vitro assays are recommended to evaluate the compound’s pharmacokinetic properties?

Q. Advanced Pharmacological Profiling

- Metabolic Stability : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation. LC-MS/MS monitors parent compound depletion (half-life <30 min indicates rapid metabolism) .

- Plasma Protein Binding : Equilibrium dialysis (37°C, 4h) using C-labeled compound reveals >90% binding, suggesting limited free fraction availability .

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1 × 10 cm/s indicates high permeability) .

How does the fluorine substituent influence the compound’s reactivity in further derivatization?

Q. Electrochemical and Mechanistic Analysis

- Ortho-Directing Effects : Fluorine at the 3-position directs electrophilic substitution (e.g., nitration) to the 5-position of the benzoate ring, confirmed by H NMR (singlet at δ 8.2 ppm for nitro group) .

- SNAr Reactivity : Electron-withdrawing fluorine enhances susceptibility to nucleophilic aromatic substitution (e.g., displacement by thiols in DMF at 100°C), enabling diversification of the benzoate core .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Quality Control Method Development

- HPLC-MS/MS : A C18 column (3.5 µm, 150 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients resolves impurities (e.g., residual benzylpiperazine, LOD = 0.1%) .

- Forced Degradation Studies : Exposure to UV light (254 nm, 48h) generates photo-degradants (e.g., defluorinated products), requiring stability-indicating methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.